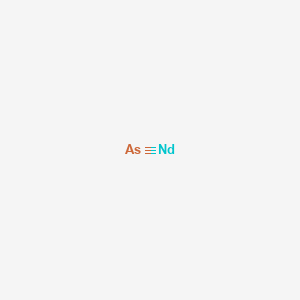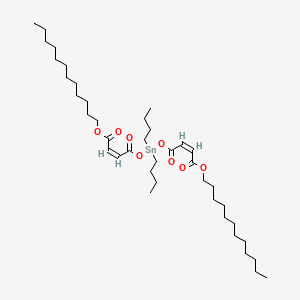
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- is a complex organotin compound with the molecular formula C40H72O8Sn and a molecular weight of 799.70488 . This compound is known for its unique structure, which includes multiple oxygen atoms and a tin atom, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of 5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- involves several steps. The synthetic route typically includes the reaction of dibutyltin oxide with maleic anhydride, followed by esterification with dodecanol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication .
Comparison with Similar Compounds
Similar compounds to 5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- include:
- Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications
Properties
CAS No. |
33466-31-8 |
|---|---|
Molecular Formula |
C40H72O8Sn |
Molecular Weight |
799.7 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
InChI Key |
IPEIQLRNAOQYPJ-NUJFUEHTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


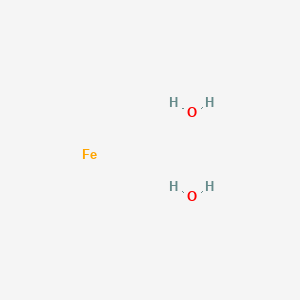
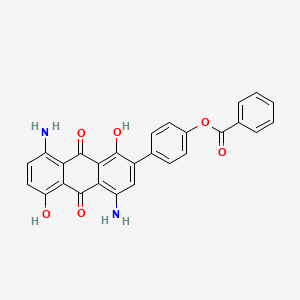

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)


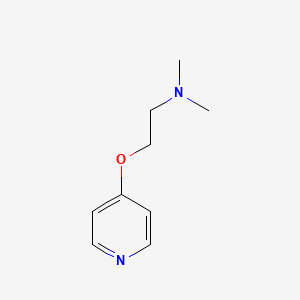


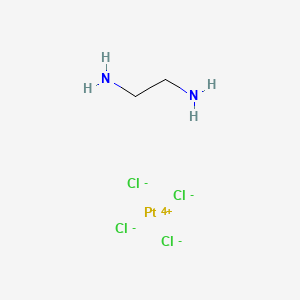
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
